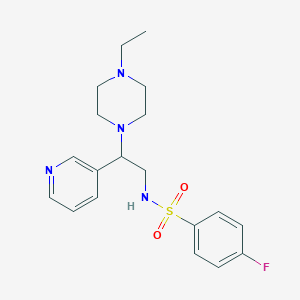
2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains a carboxamide group (-CONH2), a pyridine ring, and two chlorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized through condensation reactions or cyclization of various substrates . The carboxamide group can be introduced through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyridine ring, a carboxamide group, and two chlorine atoms. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing carboxamide group. The presence of the chlorine atoms could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Anticancer Activity
- Research Context : The synthesis and anticancer activity of various thiophene-based compounds, including those related to 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide, have been explored. Thiophene-2-carboxamide derivatives have demonstrated inhibitory activity against four cell lines, especially those with a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).
Synthesis and Reactivity in Organic Chemistry
- Research Context : Studies on the synthesis and reactivity of thiophene-based compounds, including derivatives related to this compound, reveal their potential in creating various chemical structures. These compounds have been used in the synthesis of thiazoloquinolines and other derivatives, demonstrating their versatility in organic synthesis (Aleksandrov et al., 2020).
Antimicrobial and Antitubercular Activity
- Research Context : Thiophene-2-carboxamide derivatives, closely related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various microbial strains, indicating their potential in antimicrobial research (Marvadi et al., 2020).
Molecular Structure and Electronic Properties
- Research Context : The structural and electronic properties of thiophene-based carboxamides have been investigated, providing insights into their molecular configurations and potential applications in material science. This research helps in understanding the electronic and structural characteristics of compounds like this compound (Al‐Refai et al., 2016).
Applications in Coordination Chemistry
- Research Context : Research in coordination chemistry has utilized thiophene-based carboxamides, similar to this compound, to form complex metal structures. These studies contribute to the development of new materials and catalysts in coordination chemistry (Bates et al., 2008).
Application in Central Nervous System Disorders
- Research Context : Compounds structurally related to this compound have been explored for their potential in treating central nervous system disorders. This includes investigations into their antidepressant and nootropic activities, demonstrating the versatility of thiophene-based compounds in medicinal chemistry (Thomas et al., 2016).
Mechanism of Action
- By targeting JARID1B, the compound affects epigenetic modifications, potentially influencing gene transcription and cellular processes .
- H3K4 methylation status influences gene activation or repression. Inhibition of JARID1B by the compound may lead to changes in gene expression profiles .
- Impact on Bioavailability :
- Cellular effects may include altered proliferation, differentiation, and responses to environmental cues .
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-8-4-7(9(12)16-8)10(15)14-6-2-1-3-13-5-6/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXVQIKOGRNZPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

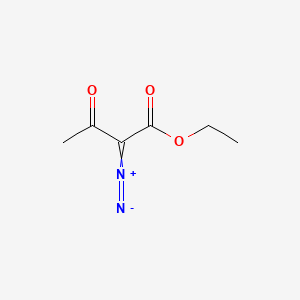
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)


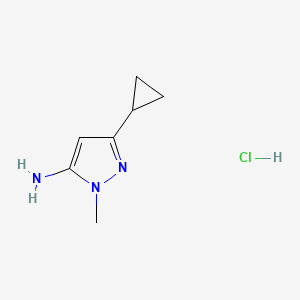
![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)
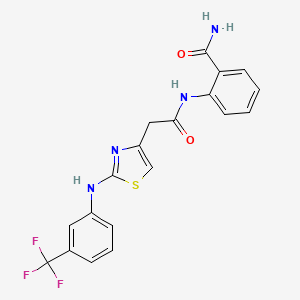
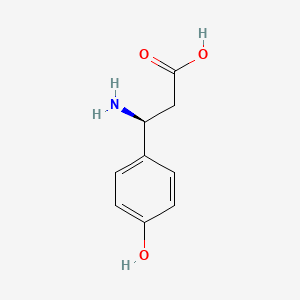
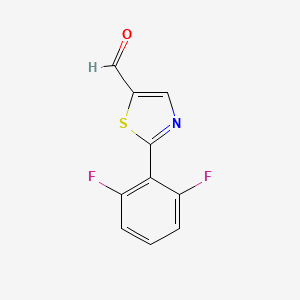

![Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2415524.png)
